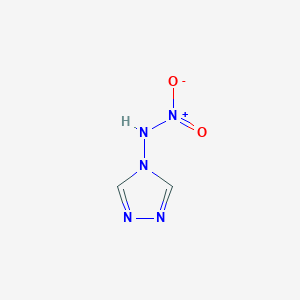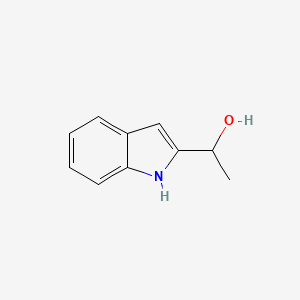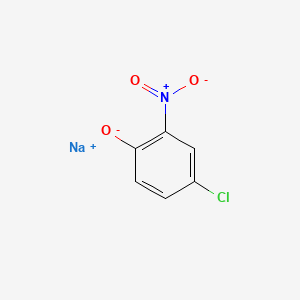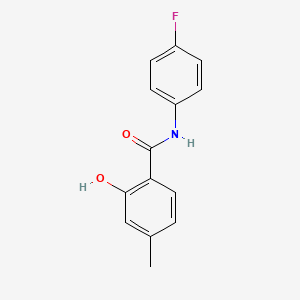
1-(2,4,6-Trichlorophenyl)ethanone
Vue d'ensemble
Description
1-(2,4,6-Trichlorophenyl)ethanone, also known as triclosan, is a synthetic organic compound widely used as an antibacterial and antifungal agent in personal care products, such as soaps, toothpaste, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
Applications De Recherche Scientifique
1. Use in Biotransformation for Drug Synthesis
1-(2,4,6-Trichlorophenyl)ethanone is involved in the biotransformation process for the synthesis of chiral intermediates of antifungal agents like Miconazole. A study by Miao et al. (2019) described the use of a bacterial strain Acinetobacter sp. ZJPH1806 for the biocatalysis of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, demonstrating its potential in drug synthesis. The process achieved a high yield and enantiomeric excess, making it a valuable method for producing chiral intermediates (Miao, Liu, He, & Wang, 2019).
2. Application in Synthesis of Antifungal Agents
The compound plays a role in the synthesis of antifungal and antimicrobial agents. For instance, Li De-liang (2010) described the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from 2-chloro-1-(4-chlorophenyl) ethanone, highlighting its use in creating compounds with potential antifungal properties (Li De-liang, 2010).
3. In Synthesis of Agricultural Fungicides
A study by Ji et al. (2017) showed that 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, synthesized from a related compound, is a key intermediate for prothioconazole, an agricultural fungicide. This demonstrates the role of such compounds in the synthesis of chemicals critical for agriculture (Ji, Niu, Liu, Wang, & Dai, 2017).
4. Molecular Docking and Structural Studies
In molecular docking and structural studies, ShanaParveen et al. (2016) used a similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, for theoretical analysis and molecular docking study, indicating its utility in computational chemistry and drug design (ShanaParveen et al., 2016).
5. Synthesis of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, significant in medicinal chemistry, have been synthesized using related compounds. Wanjari (2020) explored the antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, emphasizing the role of these compounds in drug research and pharmaceutical applications (Wanjari, 2020).
Propriétés
IUPAC Name |
1-(2,4,6-trichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAFZNIOAOSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trichlorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



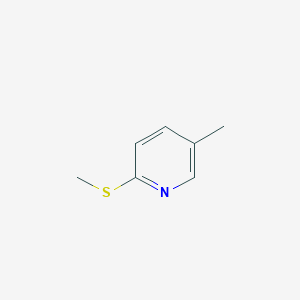
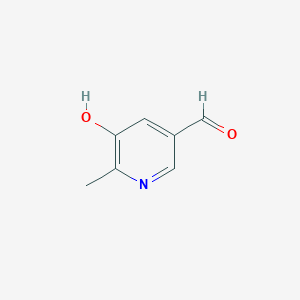
![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)

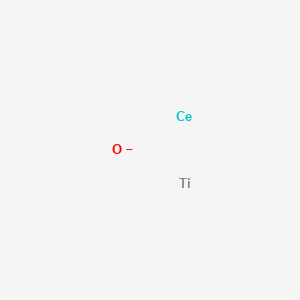
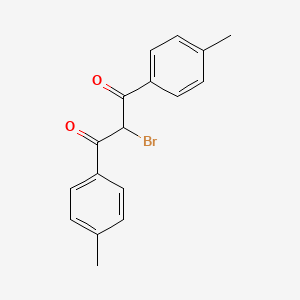

![5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3270046.png)
